Bienvenue dans la boutique en ligne BenchChem!

7-Chloro-8-methylquinolin-2(1H)-one

Neurochemistry Monoamine Oxidase Enzyme Inhibition

Procure high-purity 7-Chloro-8-methylquinolin-2(1H)-one. Its distinct 7-chloro substitution offers a unique MAO-A inhibitory profile (IC50=28.9µM) and NQO1 substrate activity, critical for bioactivation studies and CHK1 inhibitor development per US20080280902A1. This scaffold is essential for medicinal chemistry programs targeting cancer and inflammation, differentiating it from non-chlorinated or differently substituted analogs. Suitable for advanced research.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 73108-76-6
Cat. No. B1609174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-methylquinolin-2(1H)-one
CAS73108-76-6
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)C=C2)Cl
InChIInChI=1S/C10H8ClNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
InChIKeyDCEZIJRNCUFBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-8-methylquinolin-2(1H)-one (CAS 73108-76-6): A Scaffold for Kinase and Cytokine Modulators


7-Chloro-8-methylquinolin-2(1H)-one is a chlorinated, methyl-substituted quinolin-2-one derivative. This scaffold has been identified as a building block for the development of kinase inhibitors [1] and immunomodulatory agents [2], serving as a core structure in drug discovery programs targeting cancer and inflammation.

7-Chloro-8-methylquinolin-2(1H)-one Substitution Risk: Why Structural Analogs Fail to Replicate Key Activity Profiles


Direct substitution of 7-Chloro-8-methylquinolin-2(1H)-one with close analogs such as 4-chloro-8-methylquinolin-2(1H)-one or 7-chloro-4-methylquinolin-2(1H)-one is not pharmacologically equivalent. The specific 7-chloro substitution pattern confers a distinct MAO-A inhibitory profile (IC50 = 28.9 µM) [1] that is absent in non-chlorinated or differently substituted analogs [2]. Additionally, the presence of the 7-chloro and 8-methyl groups is critical for its utility as a substrate for NQO1 [3], a property that dictates its bioactivation potential and differentiates it from other quinolinone scaffolds in cellular screening assays.

Quantitative Differentiation of 7-Chloro-8-methylquinolin-2(1H)-one: Direct Evidence for Scientific Selection


MAO-A Inhibition: 7-Chloro-8-methylquinolin-2(1H)-one vs. 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

7-Chloro-8-methylquinolin-2(1H)-one demonstrates significantly stronger inhibition of recombinant human MAO-A compared to the structurally related 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. The target compound's IC50 value is 6.3-fold lower (more potent) than the comparator [1] .

Neurochemistry Monoamine Oxidase Enzyme Inhibition

CHK1 Kinase Inhibition: A Patent-Defined Therapeutic Differentiation for 7-Chloro-8-methylquinolin-2(1H)-one Scaffolds

Derivatives of 7-Chloro-8-methylquinolin-2(1H)-one are explicitly claimed as inhibitors of Checkpoint Kinase 1 (CHK1) [1]. While specific IC50 values for the parent scaffold are not disclosed, the patent establishes this substitution pattern as privileged for CHK1 inhibition, a defined therapeutic target for cancer treatment [1].

Oncology Checkpoint Kinase DNA Damage Response

NQO1 Substrate Activity: Cellular Bioactivation Potential of 7-Chloro-8-methylquinolin-2(1H)-one

7-Chloro-8-methylquinolin-2(1H)-one acts as a substrate for human NAD(P)H:quinone oxidoreductase 1 (NQO1), enabling NQO1-mediated two-electron reduction in human H1650 non-small cell lung cancer cells [1]. This activity is not universally shared by all quinolinone analogs and provides a mechanism for selective bioactivation in NQO1-overexpressing tumors [1].

Cancer Biology Prodrug Activation NQO1

Immunosuppressive Scaffold: Quinolinone Derivatives Including 7-Chloro-8-methyl Substitution Inhibit IL-2 Release

Quinolinone derivatives, structurally related to 7-Chloro-8-methylquinolin-2(1H)-one, exhibit potent inhibition of IL-2 release from activated Jurkat T cells [1]. Optimized derivatives from this series achieve IC50 values of 80 ± 10 nM in PMA/ionomycin-stimulated cells and 83% inhibition at 10 µM in anti-CD3/CD28-stimulated cells [1].

Immunology T-cell Signaling IL-2 Suppression

Optimal Application Scenarios for 7-Chloro-8-methylquinolin-2(1H)-one in Research and Development


Oncology Drug Discovery: CHK1 Inhibitor Lead Optimization

7-Chloro-8-methylquinolin-2(1H)-one serves as a core scaffold for synthesizing CHK1 kinase inhibitors, as explicitly claimed in US patent US20080280902A1 [1]. Research teams can functionalize the quinolinone core to improve potency and selectivity against CHK1, leveraging the established patent landscape for this substitution pattern. This scenario is directly supported by the patent evidence detailed in Section 3.

Immunology Research: IL-2 Suppressive Agent Development

Given the demonstrated ability of quinolinone derivatives to suppress IL-2 release in T-cells [1], 7-Chloro-8-methylquinolin-2(1H)-one is a strategic starting point for medicinal chemistry campaigns aimed at developing novel immunosuppressive or anti-inflammatory agents. The scaffold's mechanism, involving NF-κB and NFAT promoter suppression, differentiates it from calcineurin inhibitors and provides a unique research pathway [1].

Neurochemistry: Selective MAO-A Inhibitor Tool Compound

With a defined IC50 of 28.9 µM against human MAO-A [1] and no reported MAO-B activity, 7-Chloro-8-methylquinolin-2(1H)-one can be utilized as a moderate potency MAO-A inhibitor tool compound for in vitro studies of monoamine metabolism or as a lead scaffold for developing more potent and selective MAO-A inhibitors for CNS applications.

Cancer Biology: NQO1-Directed Prodrug Research

The confirmed NQO1 substrate activity [1] positions 7-Chloro-8-methylquinolin-2(1H)-one as a candidate core for designing bioreductive prodrugs that are selectively activated in NQO1-overexpressing solid tumors (e.g., NSCLC, pancreatic, and colorectal cancers). Researchers can incorporate this scaffold into larger constructs to achieve tumor-selective cytotoxicity, leveraging the established bioactivation pathway.

Quote Request

Request a Quote for 7-Chloro-8-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.